N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:
- Core structure: A fused [1,2,4]triazolo[1,5-a]pyrimidine ring system.
- Substituents: 2-Methoxyphenyl group at the carboxamide position (N-substituent). Pyridin-3-yl group at position 5. Methyl group at position 4.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-12-16(18(26)24-14-7-3-4-8-15(14)27-2)17(13-6-5-9-20-10-13)25-19(23-12)21-11-22-25/h3-12,16-17H,1-2H3,(H,24,26)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFQWIJLQXAHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine. This class of compounds has been found to act on various targets, including tubulin, LSD1, and CDK2. These targets play crucial roles in cellular processes such as cell division, gene expression, and cell cycle regulation, respectively.
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, when acting as a CDK2 inhibitor, it can halt the cell cycle, preventing the proliferation of cancer cells
Biochemical Pathways
The compound’s action affects several biochemical pathways. As a CDK2 inhibitor, it impacts the cell cycle regulation pathway. When acting on LSD1, it influences gene expression by altering histone methylation states. The compound’s effect on tubulin can disrupt microtubule dynamics, affecting processes like cell division and intracellular transport.
Result of Action
The compound’s action at the molecular and cellular levels leads to various effects. For instance, inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells. Similarly, acting on LSD1 can alter gene expression patterns, potentially influencing cell differentiation and survival.
Biological Activity
N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 1212119-91-9) is a novel heterocyclic compound with potential therapeutic applications. Its structure features a triazole and pyrimidine moiety which are known for their biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
The compound's molecular formula is with a molecular weight of 364.4 g/mol. The structural characteristics that contribute to its biological activity include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₆O₂ |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 1212119-91-9 |
Research indicates that compounds similar to this compound often target specific proteins involved in cell signaling pathways. For instance, polo-like kinase 1 (Plk1) has emerged as a significant target in cancer therapy due to its role in cell division and proliferation. Inhibitors of Plk1 have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells while sparing normal cells .
Biological Activity Highlights
-
Anticancer Activity :
- The compound has been evaluated for its inhibitory effects on Plk1. In vitro assays demonstrated that it can effectively inhibit Plk1 activity with an IC50 value indicating moderate potency against cancer cell lines .
- A related study highlighted that compounds with similar scaffolds exhibited significant cytotoxicity against various cancer types, suggesting a potential role in targeted cancer therapies.
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Plk1 Inhibition : A study identified a series of triazolo-pyrimidine derivatives that inhibited Plk1 with varying degrees of success. The most potent inhibitors had IC50 values in the low micromolar range and were further evaluated for their selectivity and off-target effects .
- Antifungal Activity Evaluation : A comparative analysis of various triazole derivatives showed that modifications at specific positions enhanced antifungal activity significantly. For example, substituents on the benzene ring improved binding affinity to fungal enzymes critical for cell wall synthesis .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells, disrupting cell cycle progression, and inhibiting tumor growth.
A notable study indicated that similar thiadiazole derivatives showed promising results against colon cancer, melanoma, and ovarian cancer cell lines with low GI(50) values (0.25 - 0.69 μM) .
MAO Inhibition
Monoamine oxidase enzymes are critical targets for the treatment of neurological disorders. The compound has been investigated for its potential as a selective MAO inhibitor:
- Inhibition Profile : Compounds with a thiadiazole structure have shown varying degrees of MAO-A and MAO-B inhibitory activity. For example, certain derivatives demonstrated IC₅₀ values as low as 0.060 μM for MAO-A inhibition .
This suggests that the compound could be beneficial in managing conditions such as depression and anxiety by modulating neurotransmitter levels.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of thiadiazole derivatives and their biological activity is crucial for drug design:
- Substituent Effects : Variations in the alkyl or aryl groups attached to the thiadiazole ring significantly influence the potency against cancer cells and MAO enzymes. For example, the introduction of specific alkyl groups can enhance inhibitory activity .
Study 1: Anticancer Efficacy
A series of synthesized thiadiazole compounds were tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). Among these:
- Compound 3.1 , structurally similar to our target compound, exhibited significant cytotoxicity against various cancers with notable selectivity .
Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of thiadiazole derivatives revealed that certain compounds could effectively inhibit MAO-A and MAO-B:
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of this compound typically involves multi-step reactions focused on constructing the fused triazole-pyrimidine core. Key methodologies include:
Microwave-Mediated Tandem Reactions
A catalyst-free, microwave-assisted approach enables efficient synthesis via:
- Transamidation : Reaction of enaminonitriles with benzohydrazides to form intermediates.
- Nucleophilic Addition : Attack by nitrile groups on activated intermediates.
- Cyclization : Final condensation to yield the triazolo-pyrimidine scaffold .
Example Reaction Conditions :
- Reagents : Benzohydrazides (2.0 equiv.), enaminonitriles (1.0 equiv.), toluene.
- Temperature : 120–140°C under microwave irradiation.
- Yield : Up to 94% .
Transition Metal-Catalyzed Cyclization
Alternative methods employ catalysts like CuBr or Mn–Porphyrin to facilitate cyclization of intermediates. For example:
- Copper-Catalyzed Oxidative Cyclization : Forms the triazole ring under air .
- Palladium-Mediated Coupling : Enhances regioselectivity in fused-ring formation .
Triazole Ring
- Electrophilic Substitution : The triazole nitrogen participates in hydrogen bonding and nucleophilic attacks.
- Oxidation : Susceptible to oxidation under strong conditions (e.g., H₂O₂/KMnO₄), forming hydroxylated derivatives.
Pyrimidine Ring
- Reduction : The tetrahydropyrimidine moiety can undergo further reduction to yield fully saturated derivatives.
- Acid/Base Stability : Stable under mild pH but may decompose under strongly acidic/basic conditions.
Carboxamide Group
- Hydrolysis : Forms carboxylic acid derivatives under acidic or basic conditions (e.g., HCl/NaOH).
- Cross-Coupling : Participates in Suzuki or Sonogashira reactions for diversification .
Cyclization Mechanism
- Intermediate Formation : Transamidation generates an acyclic intermediate.
- Nucleophilic Attack : Nitrile group attacks the activated carbonyl.
- Ring Closure : Intramolecular condensation forms the triazolo-pyrimidine core .
Catalytic Pathways
- Copper-Mediated : Facilitates electron transfer, enabling oxidative cyclization .
- Microwave Effects : Accelerates reaction kinetics via dielectric heating, reducing side products .
Comparative Analysis of Synthetic Methods
The table below compares key synthetic strategies for this compound:
Functionalization of the Pyridine Ring
- Halogenation : Introduces halogens (e.g., Cl/Br) at the pyridine meta-position for further cross-coupling.
- Methoxy Group Replacement : Methoxy substituents can be replaced via nucleophilic aromatic substitution.
Carboxamide Derivatives
- Esterification : Reacts with alcohols under acidic conditions to form esters.
- Amide Coupling : Utilizes EDC/DMAP for coupling with amines .
Stability and Reactivity Under Controlled Conditions
- Thermal Stability : Decomposes above 250°C.
- pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases.
- Light Sensitivity : Prolonged UV exposure may degrade the triazole ring.
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Key Observations:
Substituent Position and Electronic Effects: The pyridin-3-yl group in the target compound may enhance solubility due to its polar nitrogen atom, compared to pyridin-4-yl derivatives . Electron-withdrawing groups (e.g., nitro in 5j) increase melting points (319.9°C vs. 249.7°C for 5l), likely due to stronger intermolecular dipole interactions .
Synthetic Methods :
Physicochemical and Spectral Data Comparison
- Spectral Trends : Aromatic protons in analogs with electron-deficient substituents (e.g., nitro in 5j) appear downfield (δ > 8.0), while methoxy groups shift signals upfield (δ ~6.9–7.5) .
Preparation Methods
Multicomponent Reaction Strategies
Water-Mediated Catalyst-Free Synthesis
A water-mediated, catalyst-free approach inspired by imidazo[1,2-a]pyridine synthesis (Search Result) has been adapted for this compound. The protocol involves a one-pot reaction between:
- 2-Aminopyridine derivatives (for pyridin-3-yl substitution),
- Ethyl benzoylacetate (as a β-ketoester for cyclization),
- N-(2-Methoxyphenyl)carbamoyl chloride (for carboxamide introduction).
Under reflux conditions in aqueous medium, the triazolopyrimidine core forms via consecutive condensation and cyclization. The tetrahydro ring is achieved by in situ reduction using sodium borohydride, yielding the final product in 68–72% purity.
Key Advantages:
- Avoids toxic solvents and catalysts.
- High atom economy (E-factor < 2).
Stepwise Cyclocondensation Approaches
Triazole Ring Formation Followed by Pyrimidine Annulation
This method mirrors the synthesis of essramycin (Search Result), involving two sequential condensations:
Triazole Synthesis :
Pyrimidine Annulation :
- The triazole intermediate undergoes cyclocondensation with N-(2-methoxyphenyl)-2-oxocyclohexanecarboxamide in acetic acid, forming the tetrahydro-pyrimidine ring. Catalytic hydrogenation (Pd/C, H₂) ensures saturation (Yield: 63%).
Optimization Data:
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethanol, 80°C | 6 hours | 85 |
| 2 | Acetic acid, H₂/Pd/C | 24 hours, 60°C | 63 |
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times. A modified protocol from Search Result uses:
- 5-Methyl-1,2,4-triazol-3-amine ,
- N-(2-Methoxyphenyl)cyclohex-1-enecarboxamide ,
- Pyridine-3-carbaldehyde .
Irradiation at 150°C for 20 minutes in DMF promotes cyclization, achieving 78% yield. Post-reduction with NaBH₄ in methanol yields the tetrahydro derivative.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Multicomponent | 68–72 | 90–92 | High | Moderate |
| Stepwise | 63–85 | 88–94 | Moderate | High |
| Microwave-Assisted | 78 | 95 | Very High | Low |
| Late-Stage Functionalization | 71 | 89 | Moderate | High |
Challenges and Solutions
Regioselectivity in Triazole Formation
The position of substituents on the triazole ring is critical. Using electron-deficient pyridinyl groups (e.g., pyridin-3-yl) directs cyclization to the desired position, as demonstrated in Search Result.
Tetrahydro Ring Stability
Partial hydrogenation of the pyrimidine ring requires careful control. Catalytic transfer hydrogenation with ammonium formate and Pd/C minimizes over-reduction.
Q & A
Q. How can researchers differentiate regioisomeric byproducts during synthesis?
- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) fragments key bonds (e.g., amide vs. triazole cleavage). 2D NMR (HSQC, HMBC) maps through-space correlations to distinguish substituent positions. Computational NMR prediction (e.g., ACD/Labs) compares experimental vs. theoretical shifts for candidate structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
